1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a fluorinated phenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the use of a Suzuki-Miyaura coupling reaction to form the fluorinated phenyl group . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Another critical step is the formation of the triazole ring, which can be achieved through a cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chemical properties allow for its use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound can be used as a probe or tool in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and fluorinated phenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chloro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(3-bromo-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to similar compounds, 1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C17H16FN5O |
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Molecular Weight |
325.34 g/mol |
IUPAC Name |
1-(3-fluoro-2-methylphenyl)-5-methyl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C17H16FN5O/c1-11-14(18)6-3-7-15(11)23-12(2)16(21-22-23)17(24)20-10-13-5-4-8-19-9-13/h3-9H,10H2,1-2H3,(H,20,24) |
InChI Key |
QQRZKUQCYNIDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C |
Origin of Product |
United States |
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